![molecular formula C14H18FNO4 B182621 3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid CAS No. 186431-96-9](/img/structure/B182621.png)

3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

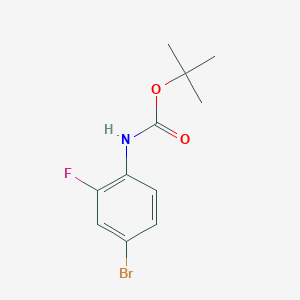

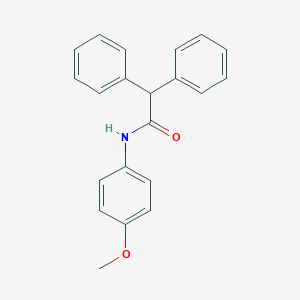

3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid, also known as Fmoc-Lys(Fmoc)-OH, is a chemical compound widely used in scientific research. It is a derivative of lysine and belongs to the family of Fmoc-protected amino acids. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields.

科学的研究の応用

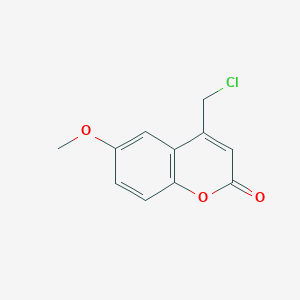

Chromatography Applications

A study by Wu et al. (2016) discusses the chiral supercritical fluid chromatography (SFC) separations of a series of racemic 2,2-dimethyl-3-aryl-propanoic acids without using an acidic additive. This approach, utilizing methanol as co-solvent in CO2, was successfully applied to large-scale SFC separations of racemic acids, demonstrating its utility in resolving carboxylic acid-containing racemates and offering insights into solvent effects on peak sharpening and resolution efficiency (Wu et al., 2016).

Pharmaceutical Synthesis and Evaluation

Research by Clary et al. (1995) describes the synthesis of various fluorocarbon/amido-connected phosphocholines derived from diaminopropanols and serine, highlighting a new method for creating compounds with potential pharmaceutical applications. Acute toxicity evaluations of these compounds suggested promising in vivo tolerance, underscoring their potential in medical applications (Clary et al., 1995).

PET Imaging Applications

A study by Luo et al. (2019) focused on the automated synthesis of a PET radiopharmaceutical for imaging sphingosine-1 phosphate receptor 1 (S1P1), showcasing the potential of 3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid derivatives in neuroimaging and the exploration of its pharmacokinetics in vivo (Luo et al., 2019).

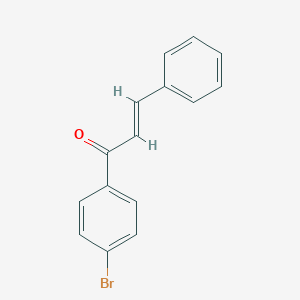

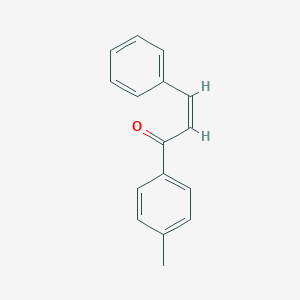

Synthetic Chemistry and Antidepressive Activity

Yuan (2012) reports on the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from 2-bromo-1-(3-fluorophenyl)-1-propanone, highlighting the method's efficiency and potential for antidepressant activity. This work exemplifies the versatility of fluoroaryl propanoic acid derivatives in synthesizing compounds with significant pharmacological properties (Yuan, 2012).

特性

IUPAC Name |

3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWUXBKUDXGMHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)